molecular formula C15H13N3O3 B5748610 1-(2,6-dimethoxybenzoyl)-1H-1,2,3-benzotriazole

1-(2,6-dimethoxybenzoyl)-1H-1,2,3-benzotriazole

Cat. No.: B5748610
M. Wt: 283.28 g/mol
InChI Key: BZAKTPWWEXONSV-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxybenzoyl)-1H-1,2,3-benzotriazole is a synthetic organic compound known for its unique chemical structure and properties. This compound features a benzotriazole core substituted with a 2,6-dimethoxybenzoyl group, making it a valuable molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dimethoxybenzoyl)-1H-1,2,3-benzotriazole typically involves the acylation of benzotriazole with 2,6-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions . The process can be summarized as follows:

    Preparation of 2,6-dimethoxybenzoyl chloride: This involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride.

    Acylation of benzotriazole: The prepared 2,6-dimethoxybenzoyl chloride is then reacted with benzotriazole in the presence of triethylamine to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethoxybenzoyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The benzotriazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products Formed: The major products depend on the specific reactions and conditions employed. For instance, oxidation may yield corresponding quinones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(2,6-Dimethoxybenzoyl)-1H-1,2,3-benzotriazole has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,6-dimethoxybenzoyl)-1H-1,2,3-benzotriazole exerts its effects involves interactions with specific molecular targets. The benzotriazole core can interact with enzymes and proteins, modulating their activity. The 2,6-dimethoxybenzoyl group enhances the compound’s binding affinity and specificity, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 1-(2,6-Dimethoxybenzoyl)-1H-benzotriazole
  • 2,6-Dimethoxybenzoyl chloride
  • 1H-1,2,3-Benzotriazole

Uniqueness: 1-(2,6-Dimethoxybenzoyl)-1H-1,2,3-benzotriazole stands out due to its unique combination of a benzotriazole core and a 2,6-dimethoxybenzoyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound in various applications .

Properties

IUPAC Name

benzotriazol-1-yl-(2,6-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-20-12-8-5-9-13(21-2)14(12)15(19)18-11-7-4-3-6-10(11)16-17-18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAKTPWWEXONSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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